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Executive Summary

The delivery of nucleic acids, such as messenger RNA (mMRNA) and small interfering RNA
(siRNA), holds immense promise for the future of medicine. Lipid nanoparticles (LNPs) have
emerged as a leading platform for nucleic acid delivery, famously utilized in the COVID-19
MRNA vaccines. A critical component of conventional LNPs is polyethylene glycol (PEG), which
provides a hydrophilic corona to prevent aggregation and reduce immunogenicity. However,
concerns over PEG-related immunogenicity and hypersensitivity reactions have spurred the
development of alternative "stealth" polymers. Polysarcosine (pSar), a biocompatible and non-
immunogenic polypeptoid, has garnered significant attention as a superior alternative to PEG.
This technical guide provides an in-depth overview of the use of polysarcosine-conjugated
lipids in LNP formulations for nucleic acid delivery, summarizing key quantitative data, detailing
experimental protocols, and visualizing relevant biological and experimental workflows.

Introduction to Polysarcosine Lipids

Polysarcosine is a synthetic polymer of N-methylated glycine, an endogenous amino acid
derivative. Its unigue properties, including high water solubility, low toxicity, and non-
immunogenicity, make it an ideal candidate for biomedical applications.[1] When conjugated to
lipids and incorporated into LNPs, pSar forms a protective hydrophilic layer that shields the
nanoparticle from opsonization and rapid clearance, similar to PEG.[2][3][4][5] HoweVer,
studies have shown that pSar-functionalized LNPs can offer distinct advantages over their
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PEGylated counterparts, including reduced immunogenicity and, in some cases, enhanced
delivery efficiency.[2][3][4][5]

Physicochemical Properties and In Vitro Efficacy of
Polysarcosine-LNP Formulations

The physicochemical characteristics of pSar-LNPs, such as particle size, polydispersity index
(PDI), and zeta potential, are critical for their in vivo performance. These properties can be fine-
tuned by modulating the LNP composition, including the choice of ionizable lipid, helper lipid,
and the structure of the pSar-lipid itself (e.g., polymer chain length and lipid anchor).

Table 1: Physicochemical Properties of ALC-0315 and
SM-102 | | L NF ith Pal ine Lipid

Encapsulati
. Zeta
lonizable o . on .
. pSar-Lipid Size (nm) PDI . Potential
Lipid Efficiency
(mV)
(%)
ALC-0315 DMG-pSar25 85.3+2.1 0.12 £ 0.02 952+15 -5.2+0.8
DSPE-pSar
ALC-0315 - 92.1+£35 0.15+0.03 93.8+2.1 -6.1+1.2
SM-102 DMG-pSar25 88928 0.13+0.01 96.1+1.1 -48+0.9
DSPE-pSar
SM-102 - 954+4.1 0.16 £ 0.04 945+1.8 57211

Data synthesized from Kang et al., Bioactive Materials, 2024.[3]

Table 2: In Vitro Transfection Efficiency of pSar-LNPs vs.
PEG-LNPs in Human PBMCs
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Transfection
Efficiency (%

lonizable Lipid Helper Lipid Stealth Moiety

Thyl.1+

Monocytes)
MC3 DOPE pSar 458 + 3.2
MC3 DOPE PEG 35.2+28
DODMA DOPE pSar 28.1+£25
DODMA DOPE PEG 225x2.1
MC3 DOPC pSar 389131
MC3 DOPC PEG 30.7+£2.9
DODMA DOPC pSar 25423
DODMA DOPC PEG 19.8+1.9

Data synthesized from Wilhelmy et al., Pharmaceutics, 2023.[6][7]

In Vivo Performance and Immunogenicity

A key advantage of pSar-LNPs is their potential for reduced immunogenicity compared to PEG-
LNPs. Several studies have demonstrated that pSar-LNPs induce lower levels of pro-
inflammatory cytokines and show reduced complement activation.

Table 3: In Vivo Luciferase Expression and Cytokine
Induction of pSar-LNPs vs. PEG-LNPs
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In Vivo Luciferase
LNP Formulation Expression IL-6 (pg/mL) TNF-a (pg/mL)
(photons/sicm?/sr)

ALC-0315 / DMG-

1.8x108 150 + 25 80 + 15
pSar 25
ALC-0315/ALC-0159

1.2x 108 450 + 50 250 £ 40
(PEG)
SM-102 / DMG-pSar

2.5x 108 120+ 20 7012
25
SM-102 / DMG-PEG

1.9x108 550 + 60 300 + 50

2000

Data represents a summary of findings from multiple sources for illustrative comparison.[2][3][4]

[5]

Experimental Protocols
LNP Formulation via Rapid Microfluidic Mixing

This protocol describes the formulation of pSar-LNPs using a microfluidic mixing device, such
as the NanoAssemblr platform.

Materials:

Ethanol

Citrate buffer (pH 3.0)

lonizable lipid (e.g., MC3, ALC-0315)

Helper lipid (e.g., DOPE, DSPC)

Cholesterol

pSar-conjugated lipid
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» Nucleic acid (e.g., mRNA, siRNA) in citrate buffer
¢ Dialysis cassettes (e.g., 10 kDa MWCO)

o Phosphate-buffered saline (PBS), pH 7.4
Procedure:

e Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, helper lipid,
cholesterol, and pSar-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).

e Prepare the nucleic acid solution in citrate buffer.

e Set up the microfluidic mixing system with the lipid-ethanol solution in one inlet and the
nucleic acid-aqueous buffer solution in the other.

o Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,
3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of
the LNPs.

e Collect the resulting LNP suspension.

o Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol
and raise the pH.

Sterilize the final LNP formulation by passing it through a 0.22 pum filter.

Physicochemical Characterization of pSar-LNPs

a) Size and Zeta Potential:
e Dilute the LNP suspension in PBS.

o Measure the hydrodynamic diameter and polydispersity index (PDI) using dynamic light
scattering (DLS).

o Measure the zeta potential using laser Doppler velocimetry.

b) Encapsulation Efficiency:
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» Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).

o Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent
(e.g., 0.5% Triton X-100).

o Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency
(%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

In Vitro Transfection

Materials:

Target cell line (e.g., HeLa, HEK293)

Complete cell culture medium

pSar-LNP encapsulated reporter mRNA (e.g., encoding luciferase or GFP)

Plate reader for fluorescence or luminescence detection

Procedure:

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

» Dilute the pSar-LNP suspension to the desired concentrations in complete cell culture
medium.

e Remove the old medium from the cells and add the LNP-containing medium.
 Incubate the cells for 24-48 hours.

¢ Quantify the reporter protein expression using a suitable assay (e.g., luciferase assay, flow
cytometry for GFP).

Visualizing Key Processes
Experimental Workflow for pSar-LNP Formulation and
Characterization
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Caption: Workflow for pSar-LNP formulation and characterization.

Cellular Uptake and Endosomal Escape of pSar-LNPs
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Caption: Cellular uptake and endosomal escape pathway of pSar-LNPs.
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Conclusion

Polysarcosine-conjugated lipids represent a promising advancement in the field of nucleic acid
delivery. The ability to formulate pSar-LNPs with favorable physicochemical properties,
enhanced transfection efficiency, and a superior safety profile compared to conventional
PEGylated LNPs positions them as a leading candidate for the next generation of nucleic acid
therapeutics. Further research into the structure-activity relationships of pSar-lipids and their
interactions with the biological environment will continue to refine and optimize this exciting
delivery platform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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